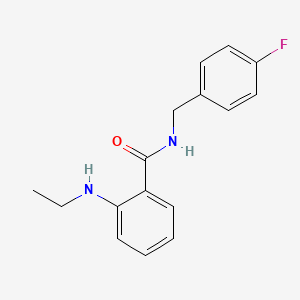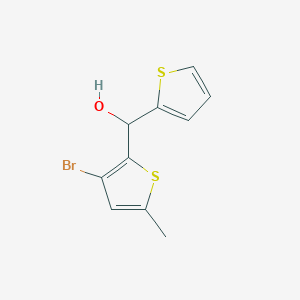
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C12H11BrOS. It features a brominated thiophene ring and a methanol group, making it a versatile compound in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the bromination of 5-methylthiophene followed by a coupling reaction with thiophene-2-ylmethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate .
Industrial Production Methods
This may include continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)carboxylic acid.
Reduction: Formation of (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol.
Substitution: Formation of (3-Amino-5-methylthiophen-2-yl)(thiophen-2-yl)methanol.
科学研究应用
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression.
相似化合物的比较
Similar Compounds
- (3-Bromo-5-methylphenyl)(thiophen-2-yl)methanol
- (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (3-Bromo-5-methylthiophen-2-yl)(thiophen-3-yl)methanol
Uniqueness
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol stands out due to its unique combination of a brominated thiophene ring and a methanol group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
属性
分子式 |
C10H9BrOS2 |
|---|---|
分子量 |
289.2 g/mol |
IUPAC 名称 |
(3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3 |
InChI 键 |
RAKNKXZMPZUPIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C(C2=CC=CS2)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


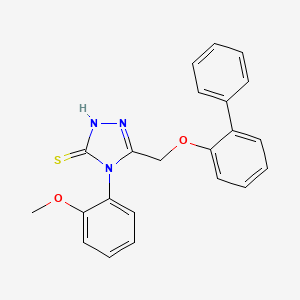
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
![2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B13085825.png)
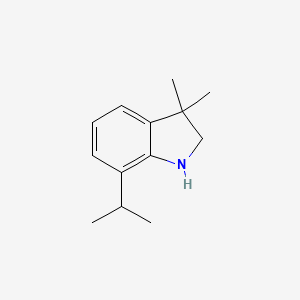



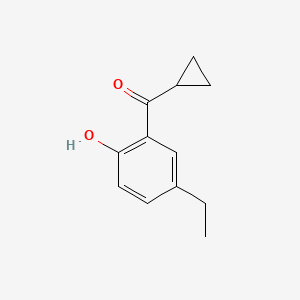

![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)

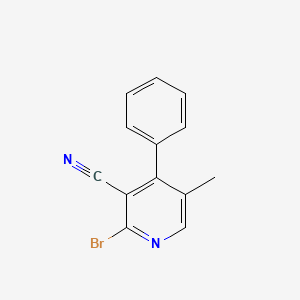
![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
